molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B580980
Key on ui cas rn: 486460-20-2
M. Wt: 188.113
InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
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Patent
US07125873B2

Procedure details

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-α]pyrazine (540 mg, 2.87 mmol, from Step A) was hydrogenated under atmospheric hydrogen with 10% Pd/C (200 mg) as a catalyst in ethanol (10 mL) at ambient temperature for 18 h. Filtration through Celite followed by concentration gave a dark colored oil. Dichloromethane was added to the above oil and the insoluble black precipitate was filtered off. Concentration of the filtrate gave the title compound as an oil (495 mg). 1H NMR (500 MHz, CDCl3) δ 2.21 (br, 1H), 3.29 (t, 2H, J=5.5 Hz), 4.09 (t, 2H, J=5.5 Hz), 4.24 (s, 2H). LC/MS (M+1) 193.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]2=[N:5][N:4]=1.ClCCl>[Pd].C(O)C>[F:12][C:2]([F:1])([F:13])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
FC(C1=NN=C2N1C=CN=C2)(F)F
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
gave a dark colored oil
FILTRATION
Type
FILTRATION
Details
the insoluble black precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1CCNC2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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